Zopiclone N-oxide

Description

Properties

IUPAC Name |

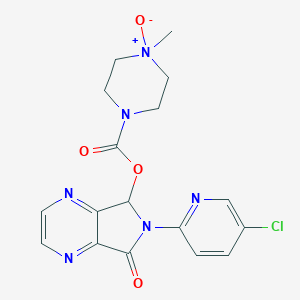

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTIKKTXLHVRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962959 | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43200-96-0 | |

| Record name | Zopiclone N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zopiclone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOPICLONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zopiclone N-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of Zopiclone N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone N-oxide is a primary metabolite of the nonbenzodiazepine hypnotic agent, Zopiclone. It is also considered a significant impurity in the synthesis of Eszopiclone, the active (S)-enantiomer of Zopiclone. A thorough understanding of its synthesis and comprehensive characterization are crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of Zopiclone-related pharmaceuticals. This technical guide provides a detailed overview of the chemical synthesis of this compound via the oxidation of Zopiclone. It further outlines a comprehensive characterization of the N-oxide derivative, including its physicochemical properties and spectroscopic data. Detailed experimental protocols for both synthesis and characterization are provided, along with visual representations of the key processes to facilitate understanding and replication in a research and development setting.

Introduction

Zopiclone, a cyclopyrrolone derivative, is widely prescribed for the short-term treatment of insomnia. In the body, it undergoes extensive metabolism, primarily through oxidation, demethylation, and decarboxylation. One of the major metabolic pathways is the oxidation of the tertiary amine in the piperazine (B1678402) ring, leading to the formation of this compound. While generally less active than the parent compound, the presence and quantity of this compound are of significant interest in pharmacokinetic and toxicological studies. Furthermore, as a potential impurity in the bulk synthesis of Zopiclone and its enantiomerically pure form, Eszopiclone, its synthesis and characterization are essential for the development of robust analytical methods for quality control.

This guide details a reliable method for the synthesis of this compound and provides a comprehensive summary of its characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of Zopiclone. The tertiary amine of the N-methylpiperazine moiety is susceptible to oxidation by peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent for this transformation.

Synthesis Pathway

The reaction involves the oxidation of the nitrogen atom of the N-methylpiperazine ring in Zopiclone to form the corresponding N-oxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Zopiclone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Zopiclone (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidizing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v).

-

Work-up: Upon completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., ethyl acetate).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dry silica onto the top of the column.

-

Elution: Elute the column with a gradient of methanol in ethyl acetate (e.g., starting from 100% ethyl acetate and gradually increasing the methanol concentration to 10%).

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following sections detail the physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₇ClN₆O₄ |

| Molecular Weight | 404.81 g/mol |

| Appearance | Off-White to Pale Beige Solid |

| Melting Point | >140 °C (decomposes) |

| Solubility | Slightly soluble in Chloroform (heated), DMSO, and Methanol (heated, sonicated) |

Spectroscopic Data

The IR spectrum of this compound will exhibit characteristic peaks corresponding to its functional groups. Key expected vibrations include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1750-1730 | C=O stretch (carbamate) |

| ~1600-1450 | Aromatic C=C and C=N stretch |

| ~1300-1200 | C-N stretch |

| ~1100-1000 | C-O stretch |

| ~970-950 | N-O stretch (N-oxide) |

| ~850-800 | C-Cl stretch |

Mass spectrometry is a key technique for confirming the molecular weight of this compound.

-

Expected Molecular Ion [M+H]⁺: m/z 405.1

The fragmentation pattern in MS/MS would be a crucial tool for structural elucidation and confirmation.

Characterization Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols for synthesis via oxidation of Zopiclone and subsequent purification offer a practical approach for obtaining this important metabolite and impurity. The summarized characterization data, while awaiting more detailed public domain spectral information, provides the key parameters for its identification. The methodologies and data presented herein are valuable for researchers and professionals involved in the development, manufacturing, and quality control of Zopiclone and related compounds. Further detailed spectroscopic analysis will be instrumental in building a comprehensive profile of this molecule.

An In-depth Examination of the Biotransformation and Analysis of Zopiclone's Core Metabolites in Human Subjects

This technical guide provides a comprehensive overview of the primary metabolites of the hypnotic agent zopiclone (B121070) in humans. Tailored for researchers, scientists, and drug development professionals, this document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols for the analysis of zopiclone and its principal metabolites: N-desmethylzopiclone and zopiclone-N-oxide .

Introduction to Zopiclone Metabolism

Zopiclone, a cyclopyrrolone derivative, is extensively metabolized in the liver following oral administration. The biotransformation of zopiclone primarily involves N-demethylation and N-oxidation, leading to the formation of its two major metabolites. A significant portion of the dose also undergoes decarboxylation. These metabolic processes are crucial in determining the pharmacokinetic profile and overall pharmacological effect of the drug.

Primary Metabolites of Zopiclone

The two primary metabolites of zopiclone identified in humans are:

-

N-desmethylzopiclone (NDZ): This metabolite is formed through the demethylation of the piperazine (B1678402) ring of zopiclone. N-desmethylzopiclone is considered an active metabolite, exhibiting predominantly anxiolytic properties. It acts as a partial agonist at the GABA-A receptor.

-

Zopiclone-N-oxide (ZNO): This metabolite results from the N-oxidation of the piperazine nitrogen atom. Zopiclone-N-oxide is generally considered to be weakly active or inactive.

Metabolic Pathway of Zopiclone

The metabolism of zopiclone is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The key enzymes involved in the formation of the primary metabolites are:

-

CYP3A4: This is the major enzyme responsible for both the N-demethylation to N-desmethylzopiclone and the N-oxidation to zopiclone-N-oxide.

-

CYP2E1: This enzyme also plays a role in the metabolism of zopiclone.

-

CYP2C8: This enzyme has been shown to contribute to the metabolism of zopiclone.

The metabolic pathway can be visualized as follows:

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of zopiclone and its primary metabolites have been characterized in various studies. The following tables summarize key quantitative data obtained from human plasma and urine samples following oral administration of zopiclone.

Table 1: Pharmacokinetic Parameters of Zopiclone, N-desmethylzopiclone, and Zopiclone-N-oxide in Human Plasma

| Parameter | Zopiclone | N-desmethylzopiclone | Zopiclone-N-oxide | Reference |

| Cmax (ng/mL) | 57.3 ± 14.8 | 15.6 ± 4.5 | 22.1 ± 6.3 | [1] |

| Tmax (h) | 1.3 ± 0.5 | 2.5 ± 1.0 | 2.0 ± 0.8 | [1] |

| AUC₀-t (ng·h/mL) | 330.6 ± 88.2 | 180.4 ± 55.7 | 195.2 ± 60.1 | [1] |

| t½ (h) | 5.2 ± 1.2 | 8.2 ± 2.1 | 7.5 ± 1.9 | [1] |

Data are presented as mean ± standard deviation following a single 7.5 mg oral dose of zopiclone.

Table 2: Urinary Excretion of Zopiclone and its Metabolites

| Analyte | % of Administered Dose Excreted in Urine (0-48h) | Reference |

| Zopiclone (Unchanged) | 4.4 ± 1.5 | [2] |

| N-desmethylzopiclone | 15.7 ± 4.2 | [2] |

| Zopiclone-N-oxide | 11.4 ± 3.1 | [2] |

Data represent the mean ± standard deviation of the percentage of a 7.5 mg oral dose of zopiclone recovered in urine over 48 hours.

Experimental Protocols

Accurate quantification of zopiclone and its metabolites is essential for pharmacokinetic and toxicological studies. Below are detailed methodologies for their analysis in biological matrices.

Analysis of Zopiclone and Metabolites in Human Plasma by LC-MS/MS

This method allows for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and zopiclone-N-oxide in human plasma.

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

References

Zopiclone N-oxide: A Comprehensive Technical Guide on the Primary Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070), a cyclopyrrolone derivative, is a widely prescribed non-benzodiazepine hypnotic agent for the treatment of insomnia. Its therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Following administration, zopiclone undergoes extensive metabolism in the liver, leading to the formation of two major metabolites: zopiclone N-oxide and N-desmethyl zopiclone. While N-desmethyl zopiclone is considered inactive, this compound has been identified as a primary active metabolite, contributing to the overall pharmacological profile of the parent drug.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacokinetic and pharmacodynamic properties, and details the experimental methodologies used for its study.

Pharmacological Profile

This compound is formed through the oxidation of the nitrogen atom in the methylpiperazine moiety of zopiclone.[3] This metabolic conversion is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4.[4] While it is established as an active metabolite, its potency is generally considered to be weaker than that of the parent compound, zopiclone.[5]

Data Presentation: Quantitative Pharmacokinetic and Pharmacodynamic Parameters

The following tables summarize the key quantitative data available for zopiclone and its primary active metabolite, this compound.

Table 1: Pharmacokinetic Parameters

| Parameter | Zopiclone | This compound | Reference(s) |

| Bioavailability | ~80% | Data not available | [1] |

| Plasma Protein Binding | 45-80% | Data not available | [1] |

| Elimination Half-life (t½) | 3.5 - 6.5 hours | ~4.5 hours (apparent, from urinary data) | [1] |

| Metabolism | Hepatic (Oxidation, Demethylation, Decarboxylation) | Further metabolism not extensively characterized | [1] |

| Primary Metabolizing Enzyme | CYP3A4, CYP2E1 | - | [4] |

| Percentage of Dose Converted | - | ~12% |

Table 2: In Vitro Metabolic Enzyme Kinetics (Human Liver Microsomes)

| Parameter | Value (for this compound formation) | Reference(s) |

| Michaelis-Menten Constant (Km) | 84 ± 19 µM | |

| Maximum Velocity (Vmax) | 54 ± 5 pmol/min/mg |

Table 3: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki or IC50) | Reference(s) |

| Zopiclone | GABA-A Receptor (Benzodiazepine Site) | 28 nM (IC50, displacement of [3H]-flunitrazepam) | [6] |

| This compound | GABA-A Receptor (Benzodiazepine Site) | Quantitative data not available in cited literature |

Signaling Pathway

Zopiclone and its active metabolite, this compound, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. They bind to a site on the receptor complex that is distinct from but allosterically coupled to the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a CNS depressant effect, which manifests as sedation and hypnosis.

Figure 1. Zopiclone/Zopiclone N-oxide signaling pathway at the GABA-A receptor.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound.

In Vitro Metabolism of Zopiclone in Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of this compound from zopiclone.

Methodology:

-

Incubation Mixture: Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), a range of zopiclone concentrations (e.g., 1-200 µM), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Incubation: Pre-incubate the microsomes and zopiclone at 37°C for a short period (e.g., 5 minutes). Initiate the metabolic reaction by adding the NADPH-generating system.

-

Reaction Termination: After a specified time (e.g., 15 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724).

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method (see protocol below).

-

Data Analysis: Plot the rate of this compound formation against the zopiclone concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Figure 2. Workflow for in vitro metabolism of zopiclone.

Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in human plasma samples.

Methodology:

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a deuterated analog of zopiclone or a structurally similar compound).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration. Condition an appropriate SPE cartridge, load the plasma sample, wash with a suitable solvent, and elute the analyte and internal standard with an elution solvent.

-

Evaporate the resulting supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

-

Analyze the calibration standards and unknown samples.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 3. Workflow for LC-MS/MS analysis of this compound in plasma.

Conclusion

This compound is a pharmacologically active metabolite that plays a role in the overall therapeutic effect of zopiclone. Its formation is primarily mediated by CYP3A4, and it exhibits a pharmacokinetic profile that contributes to the duration of action of the parent drug. While its activity is considered less potent than zopiclone, its presence in significant concentrations warrants its consideration in drug development and clinical pharmacology studies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its contribution to the clinical efficacy and safety of zopiclone. Further research is required to definitively quantify the binding affinity of this compound at the GABA-A receptor to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide on Zopiclone N-oxide (C17H17ClN6O4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070) N-oxide, with the chemical formula C17H17ClN6O4, is a primary and pharmacologically active metabolite of Zopiclone, a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[1] As a member of the cyclopyrrolone class of drugs, Zopiclone's therapeutic effects are mediated through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] Zopiclone N-oxide is formed in the liver through the oxidation of Zopiclone and is a significant component in the pharmacokinetic profile of the parent drug.[2][3] Understanding the properties and activities of this metabolite is crucial for a comprehensive assessment of Zopiclone's overall clinical effects, including its efficacy, duration of action, and potential for side effects. While generally considered to be less potent than its parent compound, some evidence suggests that this compound may still exert effects on the central nervous system.[4][5] This guide provides a detailed overview of the available technical information on this compound, including its pharmacology, pharmacokinetics, and relevant experimental protocols.

Pharmacology

Mechanism of Action

The mechanism of action of this compound is presumed to be similar to that of its parent compound, Zopiclone, which involves the allosteric modulation of the GABA-A receptor.[6][7] Zopiclone and other non-benzodiazepine hypnotics bind to the benzodiazepine (B76468) site on the GABA-A receptor complex, enhancing the effect of the inhibitory neurotransmitter GABA.[2] This potentiation of GABAergic neurotransmission leads to a hyperpolarization of the neuronal membrane, resulting in the sedative and hypnotic effects.[7]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common being α, β, and γ subunits. The binding site for benzodiazepines and related drugs is located at the interface of the α and γ subunits.[8] While Zopiclone itself does not exhibit strong selectivity for specific α-subunit isoforms, its interaction with the GABA-A receptor leads to an increase in the frequency of chloride channel opening, which is characteristic of benzodiazepine-like compounds.[9] It is hypothesized that this compound also interacts with this site to produce its pharmacological effects, albeit with potentially different affinity and efficacy compared to Zopiclone.

Caption: Presumed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data

Quantitative pharmacological data specifically for this compound is limited in the public domain. Most studies focus on its detection and quantification as a metabolite of Zopiclone. The activity of this compound is often described qualitatively as "weak" or "less active" compared to the parent drug.[10] The following table summarizes available pharmacokinetic parameters for Zopiclone and its metabolites.

| Parameter | Zopiclone | This compound | N-desmethylzopiclone | Reference |

| Elimination Half-Life (t½) | 3.5 - 6.5 hours | ~4.5 hours | ~7.4 hours | [3] |

| Urinary Excretion (% of dose) | < 7% (unchanged) | ~12% (as metabolite) | ~16% (as metabolite) | [4] |

| Pharmacological Activity | Active | Weakly Active | Inactive | [3][4] |

Experimental Protocols

Synthesis of this compound

This compound is primarily formed through the metabolic oxidation of Zopiclone in the liver.[2] While specific, detailed synthesis protocols for laboratory preparation are not widely published, a general approach involves the oxidation of the tertiary amine in the piperazine (B1678402) ring of Zopiclone.

General Oxidation Procedure:

-

Dissolution: Dissolve Zopiclone in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (typically 0°C to room temperature).

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) followed by a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the resulting crude this compound using column chromatography or recrystallization to obtain the final product.

Quantification in Biological Samples

The quantification of this compound in biological matrices like urine and plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[11][12]

Typical LC-MS/MS Protocol for Urine Analysis: [11]

-

Sample Preparation:

-

To a 100 µL urine sample, add an internal standard (e.g., a deuterated analog of Zopiclone).

-

Perform a protein precipitation step by adding a solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Separation:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Caption: A typical workflow for the quantification of this compound in biological samples.

Conclusion

This compound is a key metabolite in the disposition of Zopiclone. While its pharmacological activity is generally considered to be weaker than the parent compound, its presence in significant concentrations warrants its consideration in the overall pharmacological and toxicological assessment of Zopiclone. The primary mechanism of action is believed to be consistent with that of Zopiclone, involving the positive allosteric modulation of the GABA-A receptor. Further research is needed to fully elucidate the specific binding affinities and functional activities of this compound at various GABA-A receptor subunit combinations to better understand its contribution to the clinical profile of Zopiclone. The analytical methods for its quantification are well-established, providing a robust framework for pharmacokinetic and metabolic studies. This guide provides a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Zopiclone - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. This compound | 43200-96-0 | IZ28786 | Biosynth [biosynth.com]

- 6. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 8. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Differential Roles of CYP3A4 and CYP2E1 in the Metabolic Formation of Zopiclone N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic pathways responsible for the N-oxidation of zopiclone (B121070), a widely prescribed hypnotic agent. The focus is on elucidating the specific contributions of two key cytochrome P450 enzymes: CYP3A4 and CYP2E1. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic processes and experimental workflows to support further research and drug development efforts.

Zopiclone undergoes extensive hepatic metabolism, leading to the formation of two primary metabolites: zopiclone N-oxide and N-desmethyl-zopiclone.[1][2][3] Understanding the specific enzymes involved in these biotransformations is critical for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring patient safety.

The Predominant Role of CYP3A4 in Zopiclone N-Oxidation

In vitro studies utilizing human liver microsomes (HLMs) and heterologously expressed CYP enzymes have consistently identified CYP3A4 as a major contributor to the metabolism of zopiclone.[1] Specifically for the formation of this compound, a strong correlation has been observed between the rate of its formation and CYP3A4 activity, as measured by testosterone (B1683101) 6β-hydroxylation (r = 0.92).[1]

Further evidence for the central role of CYP3A4 comes from chemical inhibition studies. Ketoconazole, a potent and selective inhibitor of CYP3A4, has been shown to inhibit the formation of this compound by approximately 40% in human liver microsomes.[1] This significant reduction underscores the importance of CYP3A4 in this metabolic pathway.

Re-evaluating the Contribution of CYP2E1

While some literature suggests that CYP2E1 is a key enzyme in zopiclone metabolism, experimental evidence supporting its direct role in N-oxide formation is lacking. In a comprehensive in vitro study, the use of chlorzoxazone, a selective inhibitor of CYP2E1, did not result in any discernible effect on the metabolism of zopiclone.[1] This finding indicates that, despite broader statements in some sources, the specific catalytic contribution of CYP2E1 to the N-oxidation of zopiclone is likely minimal to negligible under the conditions studied. Therefore, for the purpose of predicting metabolic interactions and understanding the primary clearance pathways of zopiclone, the focus remains firmly on CYP3A4.

Quantitative Analysis of this compound Formation

The kinetics of this compound formation have been characterized in human liver microsomes. The following table summarizes the key quantitative parameters.

| System | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Citation |

| Human Liver Microsomes | This compound | 84 ± 19 | 54 ± 5 | [1] |

Experimental Protocols

This section details the methodologies typically employed in the in vitro investigation of zopiclone metabolism.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to assess the kinetics of this compound formation in a pooled human liver microsomal system.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Zopiclone

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

-

Incubator or water bath at 37°C

-

-

Procedure:

-

Prepare a stock solution of zopiclone in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension (e.g., at a final protein concentration of 0.5 mg/mL), and the zopiclone solution at various concentrations.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring that the reaction proceeds under linear conditions (i.e., less than 15-20% of the substrate is consumed).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or vial for analysis.

-

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the sensitive and specific quantification of zopiclone and its N-oxide metabolite.

-

Instrumentation:

-

HPLC system with a reverse-phase C18 or equivalent column (e.g., Symmetry shield RP8, 150 mm x 4.6 mm, 3.5 µm particle size).[4]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example): [4]

-

Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40°C.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for zopiclone and this compound should be optimized for the instrument being used. An internal standard (e.g., metaxalone) should be used for accurate quantification.[4]

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations of zopiclone and this compound.

-

The concentration of the analytes in the experimental samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Visualizations

The following diagrams illustrate the metabolic pathway of zopiclone and a typical experimental workflow.

Caption: Metabolic pathways of zopiclone.

Caption: In vitro metabolism experimental workflow.

References

- 1. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC-ESI-MS/MS validated method for simultaneous quantification of zopiclone and its metabolites, N-desmethyl zopiclone and zopiclone-N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Zopiclone N-oxide: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of Zopiclone N-oxide, a primary metabolite of the hypnotic agent Zopiclone. Understanding these physicochemical properties is critical for the accurate quantification of Zopiclone and its metabolites in biological matrices, as well as for the development of stable pharmaceutical formulations. This document synthesizes available data on solubility in various solvents and stability under different environmental conditions, offering detailed experimental protocols and visual representations of key pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (41.18 mM)[1] | Experimental | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility.[1] |

| Water | 0.32 g/L | Predicted (ALOGPS)[2] | |

| Chloroform | Slightly Soluble[3] | Qualitative | Heating may be required.[3] |

| Methanol | Slightly Soluble[3] | Qualitative | Heating and sonication may be required.[3] |

Table 2: Stability of this compound in Urine

| Storage Temperature | Duration | Stability |

| 20°C | < 1 day | Stable[4] |

| 4°C | 1 week | Stable[4] |

| -20°C | 1 month | Stable[4] |

Note: Stability is defined as the period during which the concentration of the analyte remains within an acceptable range of the initial concentration.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and stability testing of this compound.

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Zopiclone and its metabolites.[4]

2.1.1. Sample Preparation

-

To a 1.5 mL autosampler vial, add 200 µL of the urine sample.

-

Add 40 µL of the internal standard solution (e.g., Zopiclone-d4).

-

Add 760 µL of 0.05 M sodium acetate (B1210297) buffer (pH 6.0).

-

Vortex the mixture.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

2.1.2. Chromatographic Conditions

-

LC System: Waters ACQUITY UPLC® or equivalent.

-

Column: ACQUITY UPLC® BEH C18, 1.7 µm, 50 x 2.1 mm.

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate buffer, pH 5.0.

-

Mobile Phase B: 0.05% acetic acid in methanol.

-

Gradient: A suitable gradient to ensure separation of Zopiclone, its metabolites, and the degradation product.

-

Flow Rate: 0.6 mL/min.

-

Total Run Time: Approximately 3.5 minutes.

2.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: 405.2 -> 245.2 (quantifier), 405.2 -> 143.2 (qualifier).[4]

-

Internal Standard (Zopiclone-d4): 393.1 -> 245.0.

-

Stability Testing Protocol in a Biological Matrix (Urine)

This protocol outlines a method to assess the stability of this compound in urine under various storage conditions.[4]

2.2.1. Long-Term Stability

-

Prepare spiked urine samples at known concentrations of this compound.

-

Divide the samples into aliquots for storage at different temperatures (e.g., 4°C and -20°C).

-

Prepare a fresh set of control samples at the same concentrations.

-

At specified time points (e.g., for 4°C: 3 days, 1, 2, 3, and 4 weeks; for -20°C: 2 and 4 weeks), retrieve the stored samples and analyze them alongside the freshly prepared control samples using the validated LC-MS/MS method.[4]

-

Calculate the percentage of the initial concentration remaining at each time point.

2.2.2. Freeze-Thaw Stability

-

Prepare spiked urine samples at low and high concentrations of this compound.

-

Subject the samples to three freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature).

-

After the final thaw, analyze the samples along with freshly prepared control samples.

-

Compare the concentrations to determine if any degradation has occurred.

Forced Degradation Studies (General Protocol)

Forced degradation studies are essential for understanding the degradation pathways and establishing the intrinsic stability of a drug substance. The following is a general protocol based on ICH guidelines.

2.3.1. Acid and Base Hydrolysis

-

Prepare solutions of this compound in an acidic medium (e.g., 0.1 M HCl) and a basic medium (e.g., 0.1 M NaOH).

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the extent of degradation. This compound is known to be unstable in alkaline solutions, leading to the formation of 2-amino-5-chloropyridine (B124133) (ACP).[5] The degradation is accelerated by increased pH and temperature.[4]

2.3.2. Oxidative Degradation

-

Prepare a solution of this compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over time using a suitable analytical method. Given that this compound is an N-oxide, its susceptibility to further oxidation or reduction under these conditions should be evaluated.

2.3.3. Thermal Degradation

-

Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.

-

Analyze samples at different time intervals to assess the extent of degradation.

2.3.4. Photostability

-

Expose solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples to determine the extent of photodegradation.

Visualizations

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Zopiclone and the degradation of this compound.

Caption: Metabolic pathway of Zopiclone to its major metabolites.

Caption: Degradation pathway of this compound.

Caption: General experimental workflows for stability and solubility studies.

References

Spectroscopic Profile of Zopiclone N-oxide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data for Zopiclone (B121070) N-oxide, a primary active metabolite of the hypnotic agent Zopiclone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Zopiclone N-oxide is a significant metabolite formed by the oxidation of the tertiary amine in the piperazine (B1678402) ring of Zopiclone. Understanding its spectroscopic properties is crucial for pharmacokinetic studies, metabolite identification, and impurity profiling in pharmaceutical formulations.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of this compound in biological matrices.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method.[1][2]

Mass Spectrometry Data

The fragmentation pattern of this compound has been characterized, providing specific transitions for its detection.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₇ClN₆O₄ | [3] |

| Molecular Weight | 404.81 g/mol | [3] |

| Precursor Ion ([M+H]⁺) | m/z 405.2 | [2] |

| Product Ions | m/z 245.2, m/z 143.2 | [2] |

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical experimental setup for the analysis of this compound in a biological matrix like urine or plasma is outlined below.[1][2]

Sample Preparation:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction is commonly used to isolate the analyte from the biological matrix.[1]

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column, such as a C18 column, is typically used for separation.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2]

LC-MS/MS Parameters:

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transitions from the precursor ion to the product ions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest available data, experimental Nuclear Magnetic Resonance (NMR) spectra for this compound are not publicly accessible. However, predicted NMR data from computational models can provide valuable insights into its structural features. The Human Metabolome Database (HMDB) offers predicted ¹H and ¹³C NMR spectra for this compound.[4]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. It is important to note that these are computationally generated and may differ from experimental values.

Predicted ¹H NMR Chemical Shifts (in D₂O, 100 MHz) [4]

| Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| 8.49 | s |

| 8.35 | d |

| 8.16 | s |

| 7.97 | dd |

| 7.82 | d |

| 4.0-4.5 (broad) | m |

| 3.5-3.9 (broad) | m |

| 3.29 | s |

Predicted ¹³C NMR Chemical Shifts (in D₂O, 100 MHz) [4]

| Predicted Chemical Shift (ppm) |

| 165.2 |

| 158.9 |

| 151.1 |

| 149.8 |

| 145.7 |

| 142.3 |

| 140.1 |

| 131.2 |

| 129.5 |

| 120.7 |

| 70.1 |

| 65.4 |

| 58.6 |

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a pharmaceutical compound like this compound is as follows:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can influence the chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard one-dimensional (1D) ¹H and ¹³C NMR experiments are performed. For complete structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-Oxide (N→O) | ~1300 - 1200 | Stretching |

| Carbonyl (C=O) - Amide | ~1680 - 1630 | Stretching |

| Carbonyl (C=O) - Carbamate | ~1725 - 1705 | Stretching |

| Aromatic C=C | ~1600 - 1450 | Stretching |

| C-N | ~1350 - 1000 | Stretching |

| C-Cl | ~800 - 600 | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a standard procedure for obtaining an FTIR spectrum.

-

Sample Preparation:

-

KBr Pellet Method: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and automatically subtracted from the sample spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound such as this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a summary of the currently available spectroscopic information for this compound. While experimental mass spectrometry data is accessible, further research is needed to obtain and publish comprehensive experimental NMR and IR spectra to facilitate more detailed structural analysis and characterization.

References

- 1. Quantitative analysis of zopiclone, N-desmethylzopiclone, this compound and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | 43200-96-0 | IZ28786 | Biosynth [biosynth.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0060913) [hmdb.ca]

In-Depth Technical Guide: Enantioselective Properties of Zopiclone N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is a chiral compound administered as a racemic mixture. Its in vivo metabolism leads to the formation of two primary metabolites: N-desmethylzopiclone and Zopiclone N-oxide. Both the parent drug and its metabolites exhibit significant enantioselective pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the enantioselective properties of this compound, a key metabolite. It details the stereoselective metabolism of zopiclone, methods for the enantioselective analysis of this compound, and discusses the pharmacological activity of its enantiomers, with a focus on their interaction with the GABA-A receptor. This document is intended to serve as a resource for researchers and professionals involved in drug development and pharmacological studies.

Introduction

Zopiclone, a cyclopyrrolone derivative, exerts its hypnotic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor at the benzodiazepine (B76468) binding site.[1] As a chiral molecule, zopiclone exists as two enantiomers, (S)-zopiclone (eszopiclone) and (R)-zopiclone. The pharmacological activity of racemic zopiclone is primarily attributed to the (S)-enantiomer, which possesses a significantly higher affinity for the GABA-A receptor.[2]

Upon administration, zopiclone is extensively metabolized in the liver, primarily through N-demethylation and N-oxidation.[3] The N-oxidation of the piperazine (B1678402) ring results in the formation of this compound, which is also a chiral molecule. Understanding the enantioselective properties of this major metabolite is crucial for a complete comprehension of the overall pharmacological and toxicological profile of zopiclone. This guide will delve into the synthesis, separation, and distinct pharmacological characteristics of the this compound enantiomers.

Stereoselective Metabolism of Zopiclone to this compound

The metabolism of zopiclone is stereoselective, leading to different plasma concentrations and urinary excretion profiles for the enantiomers of its metabolites. Following administration of racemic zopiclone, the dextrorotatory enantiomers of both N-desmethylzopiclone and this compound are found in higher concentrations in urine compared to their corresponding levorotatory enantiomers.[3] This indicates a stereopreference in the metabolic pathways responsible for their formation.

The primary enzyme responsible for the N-oxidation of zopiclone has not been definitively identified in the provided search results, but the overall metabolism of zopiclone is known to involve cytochrome P450 enzymes.

Logical Flow of Zopiclone Metabolism:

Caption: Metabolic pathways of racemic zopiclone.

Synthesis and Chiral Resolution of this compound Enantiomers

Synthesis of Racemic this compound

While this compound is primarily formed in vivo, its chemical synthesis is necessary for use as a reference standard in analytical and pharmacological studies. A plausible synthetic route involves the direct oxidation of racemic zopiclone.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve racemic zopiclone in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, quench the reaction by adding a reducing agent, such as a solution of sodium bisulfite.

-

Extraction: Extract the this compound from the aqueous layer using an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the enantiomers of this compound can be achieved through chiral chromatography.

Experimental Protocol: Preparative Chiral HPLC

-

Chromatographic System: A preparative high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative column (e.g., Chiralcel® or Chiralpak® series), is often effective for the resolution of chiral compounds.[4]

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and an alkane (e.g., hexane), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The optimal composition should be determined through method development.

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the solution onto the preparative chiral column.

-

Elute the enantiomers with the optimized mobile phase.

-

Collect the fractions corresponding to each enantiomer.

-

Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

-

Assess the enantiomeric purity of each fraction using analytical chiral HPLC.

-

Enantioselective Analysis of this compound

Several analytical techniques are available for the stereoselective determination of this compound in biological matrices.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for the separation and quantification of this compound enantiomers.

Experimental Protocol: Enantioselective HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) of this compound from the biological matrix (e.g., plasma, urine).

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as an amylose-based column (e.g., Lux i-Amylose 1).[4]

-

Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) with a small addition of triethylamine (B128534) and acetic acid.[4]

-

Flow Rate: Typically around 1 mL/min.[4]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[5]

Experimental Workflow for SFC Method Development:

Caption: Workflow for SFC method development.

Enantioselective Pharmacological Activity

The pharmacological activity of this compound is significantly lower than that of the parent compound. However, the enantiomers of this compound may exhibit different pharmacological profiles.

GABA-A Receptor Binding

Signaling Pathway of GABA-A Receptor Modulation:

Caption: GABA-A receptor signaling pathway.

Quantitative Pharmacological Data

While specific binding affinity data (Ki or IC50 values) for the individual enantiomers of this compound at the GABA-A receptor are not available in the reviewed literature, the following table summarizes the known information regarding the stereoselective properties and activity of zopiclone and its N-oxide metabolite.

| Compound | Enantiomer | Pharmacokinetic Observation | Pharmacological Activity |

| Zopiclone | (+)-(S)-Eszopiclone | Higher plasma concentrations and AUC compared to (R)-enantiomer.[1] | High affinity for GABA-A receptor; responsible for hypnotic effects.[6] |

| (-)-(R)-Zopiclone | Lower plasma concentrations and faster clearance.[1] | Significantly lower affinity for GABA-A receptor.[6] | |

| This compound | (+)-Enantiomer | Higher urinary concentrations compared to (-)-enantiomer.[3] | Described as "weakly active". Specific quantitative data for the enantiomer is not available. |

| (-)-Enantiomer | Lower urinary concentrations.[3] | Described as "weakly active". Specific quantitative data for the enantiomer is not available. |

Conclusion and Future Directions

The enantioselective properties of this compound are an important aspect of the overall pharmacology of zopiclone. The stereoselective metabolism of the parent drug leads to a predominance of the (+)-enantiomer of the N-oxide metabolite. While analytical methods for the chiral separation of this compound are well-established, there is a notable lack of publicly available data on the specific pharmacological activities of its individual enantiomers.

Future research should focus on:

-

The synthesis and isolation of pure (+)- and (-)-Zopiclone N-oxide enantiomers.

-

In-depth pharmacological characterization of each enantiomer, including the determination of their binding affinities (Ki values) for various GABA-A receptor subtypes.

-

In vivo studies to assess the hypnotic, anxiolytic, and potential adverse effects of the individual this compound enantiomers.

A more complete understanding of the enantioselective properties of this compound will contribute to a more refined assessment of the overall safety and efficacy profile of racemic zopiclone and support the development of stereochemically pure drugs with improved therapeutic indices.

References

- 1. Pharmacokinetics of zopiclone and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]

- 4. Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jasco-global.com [jasco-global.com]

- 6. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of Zopiclone N-oxide in Urine

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is extensively metabolized in the body, with Zopiclone N-oxide being one of its major metabolites excreted in urine.[1] Accurate and sensitive quantification of this compound in urine is crucial for pharmacokinetic studies, clinical and forensic toxicology, and in cases of suspected drug-facilitated sexual assault.[1] This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in human urine. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound. The procedure involves a simple sample preparation step, followed by chromatographic separation using a reversed-phase UPLC/HPLC column and subsequent detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS), such as Zopiclone-D4, is used to ensure accuracy and precision.[2]

Materials and Reagents

-

Standards: this compound, Zopiclone-D4 (Internal Standard)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Acetic acid (LC-MS grade)

-

Salts and Buffers: Ammonium acetate (B1210297), Sodium acetate

-

Water: Deionized water (18.2 MΩ·cm)

-

Urine: Drug-free human urine for calibration and quality control samples

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

-

Prepare a 1 mg/mL stock solution of Zopiclone-D4 in acetonitrile.

-

Store stock solutions at -20°C.[2]

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the Zopiclone-D4 stock solution with acetonitrile to a final concentration of 1 µg/mL.[2]

-

Sample Preparation: Dilute-and-Shoot

A simple "dilute-and-shoot" method is employed for its efficiency and minimal matrix effects.[2]

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

In a clean microcentrifuge tube, combine:

-

200 µL of urine sample

-

760 µL of 0.05 M sodium acetate buffer (pH 6.0)

-

40 µL of the 1 µg/mL Zopiclone-D4 internal standard working solution.[2]

-

-

Vortex the mixture thoroughly.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC® or equivalent |

| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 50 x 2.1 mm |

| Mobile Phase A | 5 mM Ammonium acetate buffer, pH 5.0 |

| Mobile Phase B | 0.05% Acetic acid in Methanol |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3.5 minutes |

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 3.5 | 95 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 405.2 | 245.2 | 0.05 | 30 | 20 |

| This compound (Qualifier) | 405.2 | 143.2 | 0.05 | 30 | 35 |

| Zopiclone-D4 (IS) | 393.1 | 245.0 | 0.05 | 30 | 20 |

Note: The specific voltages and energies may require optimization for individual instruments.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (Zopiclone-D4) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: The concentration of this compound in the urine samples is determined by interpolating the peak area ratio from the calibration curve.

Method Validation Summary

The following table summarizes the typical validation parameters for this method, based on published literature.[2][3]

| Parameter | Result |

| Linearity Range | 10 - 3000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Process Efficiency | > 50% |

Visualizations

References

Application Note: Analysis of Zopiclone N-oxide by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone (B121070), a non-benzodiazepine hypnotic agent, is extensively metabolized in the body. One of its major metabolites is Zopiclone N-oxide.[1][2] Accurate quantification of Zopiclone and its metabolites is crucial in pharmacokinetic studies, clinical toxicology, and forensic analysis. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of Zopiclone and its metabolites, gas chromatography-mass spectrometry (GC-MS) offers a viable alternative. However, the analysis of N-oxide compounds by GC-MS can be challenging due to their potential thermal instability in the heated GC inlet and column. This application note provides a detailed protocol for the analysis of this compound using GC-MS, incorporating a derivatization step to enhance thermal stability and ensure reliable quantification.

Metabolic Pathway of Zopiclone

Zopiclone undergoes extensive metabolism in the liver, primarily through oxidation and demethylation. The formation of this compound is a key metabolic route.

Caption: Metabolic conversion of Zopiclone to its major metabolites.

Experimental Workflow

The following workflow outlines the key steps for the GC-MS analysis of this compound from biological matrices.

References

Application Notes and Protocols for Assessing Zopiclone N-oxide Activity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zopiclone, a non-benzodiazepine hypnotic, exerts its therapeutic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Zopiclone N-oxide is a primary and active metabolite of Zopiclone. These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of this compound's biological activity. The protocols herein detail methods to assess its potential cytotoxicity, induction of apoptosis, and its modulatory effects on the GABA-A receptor in relevant neuronal cell lines.

Cell Culture Protocols

The selection of an appropriate cell line is critical for obtaining relevant data. The human neuroblastoma cell line, SH-SY5Y, and the rat pheochromocytoma cell line, PC-12, are commonly used in neuropharmacological research due to their neuronal characteristics.

SH-SY5Y Cell Culture

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Growth Medium: 1:1 mixture of Ham's F-12 and DMEM

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free

-

Freezing Medium: 90% FBS, 10% DMSO

Protocol for Culturing SH-SY5Y Cells:

-

Media Preparation: Prepare the complete growth medium by supplementing the Ham's F-12 and DMEM mixture with 10% FBS, 0.1 mM NEAA, and 100 U/mL penicillin/100 µg/mL streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:4 to 1:10.

PC-12 Cell Culture

Materials:

-

PC-12 cells

-

RPMI-1640 Medium

-

Horse Serum (HS), heat-inactivated

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Collagen Type IV-coated culture flasks/plates

Protocol for Culturing PC-12 Cells:

-

Media Preparation: Prepare the complete growth medium by supplementing RPMI-1640 with 10% HS, 5% FBS, and 100 U/mL penicillin/100 µg/mL streptomycin.

-

Cell Seeding: Culture PC-12 cells on collagen-coated flasks or plates.

-

Cell Maintenance: Change the medium every 2-3 days. PC-12 cells grow in clusters and may not require trypsinization for passaging. Cells can often be detached by gentle pipetting.

-

Cell Passaging: When passaging, it is beneficial to retain about 20% of the conditioned medium to promote cell growth.

Cytotoxicity Assays

To evaluate the potential toxic effects of this compound on neuronal cells, two standard cytotoxicity assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

-